Diethylene glycol monostearate
Overview
Description
Diethylene glycol monostearate is an organic compound with the molecular formula C({20})H({40})O(_{3}). It is the ester of stearic acid and diethylene glycol. This compound is commonly used in personal care products and cosmetics, such as shampoos, hair conditioners, and skin lotions, due to its emulsifying properties .
Mechanism of Action
Diethylene glycol monostearate, also known as Cerasynt, is an organic compound with the molecular formula C20H40O3 . It is the ester of stearic acid and diethylene glycol . This compound has gained significant attention in various industries, including cosmetics, food, and pharmaceuticals .
Target of Action
This compound primarily targets the skin and hair when used in personal care products . It acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it improves the absorption of other compounds into the skin. As a surfactant, it helps to reduce surface tension, and as a solubilizer, it aids in the dissolution of other substances.
Mode of Action
The compound interacts with its targets by forming a layer on the skin or hair, which helps to retain moisture and gives a smooth and soft appearance . It also enhances the penetration of other ingredients into the skin by reducing the skin’s barrier function .
Biochemical Pathways
It is known that the compound can influence the permeability of the skin, potentially affecting various biochemical processes related to skin health and function .
Pharmacokinetics
Due to its use as a penetration enhancer, it is likely that a portion of the compound is absorbed through the skin during topical application .
Result of Action
The primary result of this compound’s action is improved skin and hair texture. By forming a layer on the skin or hair, it helps to retain moisture, giving a smooth and soft appearance . Additionally, it can enhance the effectiveness of other skincare ingredients by improving their absorption into the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness as a penetration enhancer may be affected by the condition of the skin, such as its hydration level and the presence of any skin disorders . Furthermore, the stability of this compound may be influenced by factors such as temperature and pH .
Biochemical Analysis
Cellular Effects
Diethylene Glycol, a related compound, is known to be nephrotoxic, potentially resulting in high morbidity and mortality . Its main nephrotoxic by-product is diglycolic acid (DGA)
Molecular Mechanism
Diethylene Glycol, a related compound, is metabolized to 2-hydroxyethoxy acetic acid (HEAA), which is responsible for metabolic acidosis and organ dysfunction .
Dosage Effects in Animal Models
While there is a lack of specific studies on Diethylene Glycol Monostearate, related compounds like Diethylene Glycol have been studied. For instance, Diethylene Glycol has been shown to cause renal toxicity in animal models
Metabolic Pathways
Diethylene Glycol, a related compound, is metabolized by alcohol dehydrogenase (ADH) to 2-hydroxyethoxy acetaldehyde, which is then converted by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (HEAA)
Preparation Methods
Diethylene glycol monostearate can be synthesized through the esterification of diethylene glycol and stearic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods often employ heterogeneous catalysts and microwave irradiation to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Diethylene glycol monostearate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving diethylene glycol and stearic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into diethylene glycol and stearic acid.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common reagents used in these reactions include sulfuric acid for esterification and various oxidizing agents for oxidation reactions. The major products formed from these reactions are diethylene glycol and stearic acid in the case of hydrolysis, and various oxidized derivatives in the case of oxidation .
Scientific Research Applications
Diethylene glycol monostearate has several scientific research applications:
Chemistry: Used as an emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in the formulation of topical creams and lotions due to its skin-conditioning properties.
Industry: Widely used in the cosmetics industry for its emulsifying and stabilizing properties.
Comparison with Similar Compounds
Diethylene glycol monostearate can be compared with other similar compounds, such as:
Ethylene glycol monostearate: Similar in structure but derived from ethylene glycol instead of diethylene glycol.
Glycol distearate: Contains two stearic acid molecules esterified with glycol, providing different emulsifying properties.
Propylene glycol monostearate: Derived from propylene glycol and stearic acid, with different solubility and emulsifying characteristics.
This compound is unique due to its specific molecular structure, which provides distinct emulsifying and stabilizing properties compared to its analogs .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUXRBUUYZMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041862 | |
Record name | Diethylene glycol monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
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Molecular Weight |
372.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Chem Service MSDS] | |
Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
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Record name | Diethylene glycol monostearate | |
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CAS No. |
106-11-6 | |
Record name | Diglycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethylene glycol monostearate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106116 | |
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Record name | PEG-2 Stearate | |
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Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Diethylene glycol monostearate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.058 | |
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Record name | DIETHYLENE GLYCOL MONOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG3GKC3M9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Diethylene Glycol Monostearate in histological studies?
A1: this compound is a key component of ester waxes used for embedding tissues in histological preparations []. It offers an alternative to traditional paraffin embedding, especially for tissues rich in collagen or those that have undergone degradation. A modified method using purified this compound and distearate helps minimize issues like tissue puckering and section detachment, leading to improved preservation of delicate structures and substances like glycoproteins and mucoproteins [].
Q2: Can this compound be used in powder form for industrial applications?
A2: Yes, this compound is a component of a white powder-based aqueous mold release agent []. This formulation helps overcome the environmental concerns of solvent-based mold release agents and addresses the transportation challenges of traditional aqueous formulations. The inclusion of this compound contributes to the desired wettability, drying properties, and precision required for mold release applications [].
Q3: Are there any advantages of using a this compound based mold release agent?
A3: The white powder formulation containing this compound offers several advantages []. Firstly, it minimizes environmental pollution associated with solvent-based alternatives. Secondly, it simplifies transportation and handling compared to bulky liquid formulations. Lastly, the powder format allows for controlled and precise application, ensuring efficient mold release during manufacturing processes [].
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